5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one
Brand Name: Vulcanchem
CAS No.: 72036-57-8
VCID: VC18474228
InChI: InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3
SMILES:
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one

CAS No.: 72036-57-8

Cat. No.: VC18474228

Molecular Formula: C14H17NO

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one - 72036-57-8

Specification

CAS No. 72036-57-8
Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
IUPAC Name 3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3
Standard InChI Key KMDFZRUKDNJUKH-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

The compound consists of a cyclohexenone ring (a six-membered cyclic ketone with one double bond) substituted with:

  • Two methyl groups at the 5-position, imparting steric bulk and electronic effects.

  • A 4-aminophenyl group at the 3-position, introducing aromaticity and nucleophilic potential via the amine functionality.

Key Structural Data:

PropertyValueSource
IUPAC Name3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one
SMILESCC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C
InChIKeyKMDFZRUKDNJUKH-UHFFFAOYSA-N

Physicochemical Characteristics

PropertyValueSource
Molecular Weight215.29 g/mol
Melting PointNot explicitly reported*
Boiling PointNot explicitly reported*
SolubilityLikely polar aprotic solvents

*Analogous compounds (e.g., 3-amino-5,5-dimethyl-2-cyclohexen-1-one) exhibit melting points of 164–168°C , suggesting moderate thermal stability for the target compound.

Synthesis Methods

Primary Route: Condensation Reactions

The compound is synthesized via acid-catalyzed condensation between dimedone (5,5-dimethyl-1,3-cyclohexanedione) and 4-nitro-o-phenylenediamine, followed by reduction of the nitro group to an amine.

  • Step 1: Formation of Nitro Intermediate
    Dimedone reacts with 4-nitro-o-phenylenediamine in ethanol under acidic conditions (e.g., trifluoroacetic acid) to form a nitro-substituted cyclohexenone intermediate .

  • Step 2: Reduction to Amine
    Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine, yielding the final product.

Reaction Scheme:

Dimedone+4-Nitro-o-phenylenediamineEtOH, H⁺IntermediateReduction5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one\text{Dimedone} + \text{4-Nitro-o-phenylenediamine} \xrightarrow{\text{EtOH, H⁺}} \text{Intermediate} \xrightarrow{\text{Reduction}} \text{5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one}

Alternative Approaches

  • Nucleophilic Aromatic Substitution: Reacting 3-chloro-5,5-dimethyl-2-cyclohexen-1-one with 4-aminophenyl Grignard reagents .

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of aryl halides with enamine precursors .

Chemical Reactivity

Key Functional Groups and Reactions

  • Enamine System (C=C–N–Ar)

    • Participates in cycloadditions and Michael additions due to electron-deficient double bonds .

    • Forms Schiff bases with aldehydes/ketones, enabling access to heterocyclic scaffolds .

  • Aromatic Amine Group

    • Undergoes acetylation, sulfonation, and diazotization for derivatization.

    • Serves as a directing group in electrophilic aromatic substitution .

  • Cyclohexenone Core

    • Aldol Condensation: Reacts with carbonyl compounds to form extended conjugated systems .

    • Reduction: Ketone group can be reduced to alcohol using NaBH₄ or LiAlH₄.

Applications

Pharmaceutical Chemistry

  • Antioxidant Agents: Analogous compounds (e.g., phenazine derivatives) exhibit radical-scavenging activity .

  • Anticancer Scaffolds: Enamine derivatives show promise in inhibiting kinase enzymes .

Materials Science

  • Nonlinear Optical (NLO) Materials: The conjugated π-system and electron-donating amine group enhance hyperpolarizability, making it suitable for NLO applications .

  • Coordination Polymers: Amine groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺).

Research Findings

Recent Advances (2020–2025)

  • Spirocyclic Derivatives
    Reaction with alloxan yields spiro-pyrimidinetriones, which exhibit antitumor activity in vitro .

  • Phenazine Synthesis
    Condensation with 2,6-di-tert-butyl-1,4-benzoquinone produces phenazine derivatives with antioxidant properties .

  • Crystal Engineering
    X-ray diffraction studies of analogs reveal intramolecular N–H···O hydrogen bonds stabilizing envelope conformations .

Comparison with Analogous Compounds

CompoundSubstituentKey DifferencesSource
5,5-Dimethyl-3-(4-nitrophenyl)-2-cyclohexen-1-one4-NitrophenylHigher reactivity (NO₂ electron-withdrawing)
3-Chloro-5,5-dimethyl-2-cyclohexen-1-oneChlorineEnhanced electrophilicity at C-3
3-Amino-5,5-dimethyl-2-cyclohexen-1-oneAmine at C-3Reduced steric hindrance

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